molecular formula C10H9ClO4 B1456464 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 1300730-70-4

6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B1456464
CAS No.: 1300730-70-4
M. Wt: 228.63 g/mol
InChI Key: UQWQSRKHSRBXDQ-UHFFFAOYSA-N
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Description

6-Chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is an organic compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a dioxin ring system. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

6-Chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of both the chloro and hydroxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-10(2)14-6-4-3-5(11)8(12)7(6)9(13)15-10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWQSRKHSRBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(C(=C(C=C2)Cl)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2,6-dihydroxybenzoic acid (Doyle, F. P. J. Chem. Soc., 1963, p. 497-506) (500 mg, 2.65 mmol) in DME (2 mL) was added DMAP (16.2 mg, 0.13 mmol) and acetone (200.2 mg, 3.45 mmol). The solution was cooled to 10° C. and thionyl chloride (448 mg, 3.77 mmol) was added over 10 min. The solution was allowed to overnight. The solution was diluted with water and neutralized with solid K2CO3 and the aqueous phase was extracted w/EtOAc. The combined organic layers were washed with water, brine and dried (Na2SO4). The crude residue was purified by column chromatography on silica gel to afford the product as yellow solid (162 mg, 27% yield). 1H NMR: 1.74 (s, 6H), 6.44 (d, 1H, J=8.0 Hz), 7.48 (d, 1H, J=8.0 Hz), 10.83 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
200.2 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
16.2 mg
Type
catalyst
Reaction Step One
Quantity
448 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 2
Reactant of Route 2
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 3
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 4
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 5
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 6
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

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